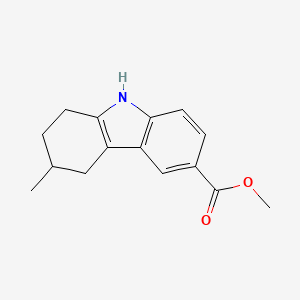
Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate typically involves the reaction of tetrahydrothiophene-1,1-dioxide with a dithiocarbamate precursor. One common method is the reaction of tetrahydrothiophene-1,1-dioxide with carbon disulfide and a primary or secondary amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiocarbamate group to a thiocarbamate or carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or aminated derivatives.
科学研究应用
Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Research has explored its potential as an anticancer agent, as well as its use in the treatment of other diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate involves its interaction with specific molecular targets and pathways. The dithiocarbamate group can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with thiol groups in proteins, leading to the modification of protein function. These interactions can result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Tetrahydrothiophene-1,1-dioxide: A related compound with similar chemical properties.
Dithiocarbamate derivatives: Other compounds in this class, such as sodium diethyldithiocarbamate, share similar structural features and reactivity.
Uniqueness
Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate is unique due to its specific combination of the dithiocarbamate group and the tetrahydrothiophene-1,1-dioxide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H15NO2S3 |
|---|---|
分子量 |
253.4 g/mol |
IUPAC 名称 |
propyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C8H15NO2S3/c1-2-4-13-8(12)9-7-3-5-14(10,11)6-7/h7H,2-6H2,1H3,(H,9,12) |
InChI 键 |
JJBRKDPOXLAAGG-UHFFFAOYSA-N |
规范 SMILES |
CCCSC(=S)NC1CCS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[4-(propan-2-yloxy)benzyl]propanamide](/img/structure/B11614282.png)
![5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11614288.png)
![4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B11614298.png)
![5-(4-Methylphenyl)-2-[({2-[4-(phenylacetyl)piperazin-1-yl]ethyl}amino)methylene]cyclohexane-1,3-dione](/img/structure/B11614304.png)
![6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11614317.png)
![3-[(4-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11614324.png)
![ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11614332.png)
![N-[4-(1-butyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide](/img/structure/B11614335.png)
![N-cyclohexyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614339.png)

![Ethyl 2-amino-1'-(2-methoxy-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11614354.png)
![4-Nitro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11614359.png)
![Methyl 6'-amino-5-bromo-5'-cyano-2'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11614366.png)
![6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11614370.png)
